molecular formula C27H25N7O3 B2512717 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1219903-75-9

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

Cat. No.: B2512717
CAS No.: 1219903-75-9
M. Wt: 495.543
InChI Key: LPBNWUWWENFNMS-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining pyridazinone and [1,2,4]triazolo[4,3-b]pyridazine moieties, both of which are pharmacologically significant heterocyclic scaffolds. The pyridazinone core (6-oxo-pyridazine) is substituted with a p-tolyl group at position 3, while the triazolopyridazine fragment is functionalized with a phenyl group at position 3 and an ethoxyethyl-propanamide side chain.

The propanamide linker and ethoxyethyl spacer may enhance solubility and bioavailability, critical for drug-likeness. The p-tolyl substituent (a methyl-substituted aryl group) could influence metabolic stability and target binding affinity, while the phenyl group on the triazolopyridazine moiety may contribute to π-π stacking interactions with biological targets.

Biological Activity

The compound 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule belonging to the class of pyridazinones. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Pyridazinone core : A six-membered heterocyclic ring containing nitrogen and carbonyl groups.
  • Substituents : The presence of p-tolyl and triazolo groups enhances its structural diversity and potential interactions with biological targets.
Component Description
Molecular FormulaC19_{19}H20_{20}N4_{4}O2_{2}
Molecular Weight334.39 g/mol
Key Functional GroupsPyridazinone, propanamide, triazole

Anticancer Properties

Pyridazinone derivatives have been studied for their anticancer properties. The molecular structure of this compound suggests potential interactions with various cellular targets involved in cancer progression.

  • Mechanism of Action : The inhibition of specific kinases is a major target in cancer therapy. The pyridazinone core may exhibit kinase inhibitory activity, which could disrupt signaling pathways essential for tumor growth and survival.
  • In Vitro Studies : Preliminary studies indicate that derivatives of pyridazinone show significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines .

Antimicrobial Activity

The presence of p-tolyl and triazolo moieties may also confer antimicrobial properties to the compound:

Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor efficacy of pyridazinone derivatives in vitro. The findings indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines:

Cell Line IC50_{50} (μM)
MCF-77.01 ± 0.60
A5498.55 ± 0.35
HCT-11614.31 ± 0.90

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were screened against common pathogens. While specific data for the compound is still emerging, related compounds have shown MIC values ranging from 0.006 to 0.024 μg/mL against Mycobacterium tuberculosis and other pathogens .

Comparison with Similar Compounds

A comparative analysis with structurally related compounds highlights key differences in substituents, molecular weight, and hypothesized biological effects. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS/ID Molecular Formula Molecular Weight Key Substituents Potential Biological Implications
Target Compound C₂₉H₂₇N₇O₃ 533.6 g/mol p-Tolyl, phenyl-triazolopyridazine, ethoxyethyl-propanamide Enhanced solubility and target affinity due to aryl and amide groups; potential anti-inflammatory/antimicrobial activity .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide (ChemSpider ID: 29351337) C₁₉H₂₁N₇O₂ 379.4 g/mol Methoxy-triazolopyridazine, benzimidazole-ethyl Benzimidazole may confer anticancer/antiviral activity; methoxy group could reduce metabolic degradation.
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide (CAS 1448033-74-6) C₁₉H₁₈N₈O₃S 438.5 g/mol Thiophene, 1,2,4-triazole Thiophene enhances electronic interactions; triazole may improve kinase inhibition (e.g., anticancer applications).
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS 2034348-79-1) C₁₆H₁₃N₇O₂S 367.4 g/mol Thiophene-triazolopyridazine, acetamide Lower molecular weight may improve blood-brain barrier penetration; thiophene could modulate antimicrobial activity.

Key Findings:

Substituent Effects: The target compound’s p-tolyl group offers superior metabolic stability compared to the thiophene in and , which may be prone to oxidation.

Molecular Weight & Solubility :

  • The target compound (533.6 g/mol) is heavier than analogs (379.4 g/mol) and (367.4 g/mol), which may limit bioavailability. However, its ethoxyethyl-propanamide side chain could mitigate this by improving aqueous solubility.

Biological Hypotheses: Thiophene-containing analogs () are predicted to exhibit stronger antimicrobial activity due to sulfur’s electronegativity, whereas the target’s phenyl and p-tolyl groups may favor anti-inflammatory targets like COX-2 . phenyl in the target) likely alter selectivity profiles.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O3/c1-18-8-10-20(11-9-18)22-12-15-25(35)33(31-22)19(2)27(36)28-16-17-37-24-14-13-23-29-30-26(34(23)32-24)21-6-4-3-5-7-21/h3-15,19H,16-17H2,1-2H3,(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNWUWWENFNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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